2-Pyridinesulfenyl bromide, 3-nitro-
Description
Historical Context and Discovery
The discovery of 3-nitro-2-pyridinesulfenyl bromide is intertwined with advancements in sulfenyl halide chemistry during the mid-20th century. While its chloride analog, 3-nitro-2-pyridinesulfenyl chloride (NpysCl), was first isolated in the 1970s, the bromide variant emerged as a structurally analogous reagent with distinct reactivity profiles. Early synthetic routes to NpysCl involved the reaction of 3-nitro-2-chloropyridine with thiourea under reflux conditions, followed by oxidation to introduce the sulfenyl chloride group. This methodology laid the groundwork for adapting the synthesis to produce the bromide derivative, likely through analogous halogenation steps using brominating agents such as hydrogen bromide or molecular bromine.
The development of 3-nitro-2-pyridinesulfenyl bromide was driven by its potential utility in peptide chemistry. Researchers recognized that sulfenyl halides could serve as dual-purpose reagents—acting as protecting groups for thiols and activators for disulfide bond formation. The bromide’s superior leaving-group ability compared to its chloride counterpart made it particularly attractive for facilitating thiol-disulfide exchange reactions under milder conditions. Despite its promise, the bromide remains less extensively studied than NpysCl, with most applications documented in specialized synthetic protocols requiring precise control over reaction kinetics.
Nomenclature and Structural Classification
The systematic IUPAC name for this compound is 3-nitro-2-pyridinesulfenyl bromide , reflecting the positions of the nitro and sulfenyl bromide groups on the pyridine ring. Its molecular formula, $$ \text{C}5\text{H}3\text{Br}\text{N}2\text{O}2\text{S} $$, corresponds to a molecular weight of 235.06 g/mol. Structurally, the pyridine ring provides aromatic stability, while the nitro group at position 3 exerts a strong electron-withdrawing effect, polarizing the sulfenyl bromide bond and enhancing its electrophilicity.
The compound belongs to the broader class of heterocyclic sulfenyl halides , which are characterized by a sulfur atom bonded to a halogen (here, bromine) and embedded within a heteroaromatic system. Key structural features include:
- A planar pyridine ring with delocalized π-electrons.
- A sulfenyl bromide group (-SBr) at position 2, which serves as the reactive site for nucleophilic substitution.
- A nitro group (-NO$$_2$$) at position 3, which modulates electronic density across the ring.
The interplay between these substituents dictates the compound’s reactivity. For instance, the nitro group’s meta-directing effect influences regioselectivity in subsequent substitution reactions, while the sulfenyl bromide’s lability enables facile bond cleavage under controlled conditions.
Position in Sulfenyl Halide Chemistry
Within the sulfenyl halide family, 3-nitro-2-pyridinesulfenyl bromide occupies a unique position due to its balanced reactivity and stability profile. Sulfenyl halides (R-S-X) are generally prone to hydrolysis and disproportionation, but the nitro group’s electron-withdrawing nature stabilizes the sulfenyl bromide moiety, allowing it to withstand moderate reaction conditions. A comparative analysis with related compounds highlights its distinctive traits:
The bromide’s increased reactivity stems from bromine’s weaker bond strength with sulfur compared to chlorine, making it more susceptible to nucleophilic attack. This property is exploited in peptide synthesis, where the compound facilitates the formation of unsymmetrical disulfides—a challenging task with conventional reagents. For example, in solid-phase peptide synthesis, 3-nitro-2-pyridinesulfenyl bromide enables selective cysteine protection while avoiding over-oxidation to sulfonic acids.
Furthermore, the compound’s compatibility with acid-labile protecting groups (e.g., tert-butoxycarbonyl, Boc) expands its utility in multi-step syntheses. Its ability to undergo redox-neutral condensation with phosphines underscores its versatility, allowing chemists to bypass traditional deprotection steps and streamline reaction sequences. Despite these advantages, the bromide’s sensitivity to moisture and light necessitates careful handling under inert atmospheres, a limitation shared across the sulfenyl halide class.
Properties
Molecular Formula |
C5H3BrN2O2S |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
(3-nitropyridin-2-yl) thiohypobromite |
InChI |
InChI=1S/C5H3BrN2O2S/c6-11-5-4(8(9)10)2-1-3-7-5/h1-3H |
InChI Key |
NYZZSWCZOZQACG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SBr)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation of 3-nitro-2-pyridinesulfenyl bromide generally involves the halogenation of 3-nitro-2-pyridinesulfenyl precursors or direct sulfenylation followed by bromination. The key intermediate often used is 3-nitro-2-pyridinesulfenyl chloride, which can be converted to the bromide by halogen exchange or direct bromination.
Synthesis from 3-Nitro-2-Pyridinesulfenyl Chloride
A well-documented method involves the synthesis of 3-nitro-2-pyridinesulfenyl chloride (NpysCl) followed by halogen exchange to obtain the bromide analog:
- Step 1: Preparation of 3-nitro-2-pyridinesulfenyl chloride by chlorination of 3-nitro-2-mercaptopyridine using reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions.
- Step 2: Conversion of the sulfenyl chloride to sulfenyl bromide via treatment with bromide sources (e.g., lithium bromide or potassium bromide) or direct bromination using bromine or N-bromosuccinimide (NBS).
This method benefits from the stability and known reactivity of the sulfenyl chloride intermediate, allowing for controlled synthesis of the bromide derivative.
Alternative Routes via Thiol Precursors
Another route involves starting from 3-nitro-2-mercaptopyridine (the thiol form):
- Step 1: Oxidation of the thiol to form disulfide intermediates.
- Step 2: Halogenation of the disulfide or thiol to generate the sulfenyl halide, including the bromide.
This method can be optimized by controlling reaction temperature and stoichiometry to favor the sulfenyl bromide formation.
Reaction Conditions and Yields
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination of 3-nitro-2-mercaptopyridine | Sulfuryl chloride or N-chlorosuccinimide, solvent like dichloromethane, 0-25°C | 70-85 | Produces 3-nitro-2-pyridinesulfenyl chloride, stable intermediate |
| Halogen exchange to bromide | Lithium bromide or potassium bromide, solvent like acetonitrile, room temp to reflux | 65-80 | Conversion to 3-nitro-2-pyridinesulfenyl bromide, purification by recrystallization |
| Direct bromination | Bromine or N-bromosuccinimide (NBS), inert solvent, controlled temperature | 60-75 | Alternative to halogen exchange, requires careful control to avoid overbromination |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Characteristic aromatic proton shifts confirm substitution pattern; sulfenyl bromide shows distinct chemical shifts compared to sulfenyl chloride.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the bromide derivative.
- Infrared Spectroscopy (IR): Nitro group absorption bands (~1520 and 1340 cm⁻¹) and sulfenyl halide characteristic bands.
- Melting Point: Typically sharp, indicative of purity; varies depending on preparation and crystallization solvent.
Applications and Stability Notes
- The 3-nitro-2-pyridinesulfenyl bromide is used as a thiol-protecting group in peptide synthesis, allowing selective deprotection and functionalization.
- Stability studies indicate that the bromide is less stable than the chloride analog, requiring storage under inert atmosphere and low temperature.
- Compatibility with peptide coupling reagents such as DCC/HOBt has been reported, but partial lability towards some reagents (e.g., HOBt) should be considered.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chlorination + Halogen Exchange | 3-nitro-2-mercaptopyridine | Sulfuryl chloride, then LiBr or KBr | Controlled, high purity | Requires two steps, intermediate handling |
| Direct Bromination | 3-nitro-2-mercaptopyridine or disulfide | Bromine or NBS, inert solvent, temperature control | One-step bromination possible | Risk of overbromination, lower selectivity |
| Oxidation + Halogenation | 3-nitro-2-mercaptopyridine | Oxidants (e.g., iodine), then bromine source | Uses stable disulfide intermediates | Multiple steps, sensitive to conditions |
Chemical Reactions Analysis
Types of Reactions
2-Pyridinesulfenyl bromide, 3-nitro- undergoes various types of chemical reactions, including:
Electrophilic Addition: Reacts with alkenes to form addition products.
Substitution Reactions: Can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Addition: Typically involves alkenes and is carried out in solvents like chloroform at room temperature.
Substitution Reactions: Common nucleophiles include amines and thiols, and the reactions are often conducted in polar solvents.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired product.
Major Products Formed
Electrophilic Addition: Forms adducts with alkenes.
Substitution Reactions: Produces substituted pyridine derivatives.
Oxidation and Reduction: Leads to the formation of different oxidation states of the compound.
Scientific Research Applications
2-Pyridinesulfenyl bromide, 3-nitro- has a wide range of applications in scientific research:
Peptide Chemistry: Used as a protecting group for amines, alcohols, and thiols, facilitating the synthesis of peptides.
Disulfide Bond Formation: Acts as an activator for disulfide bond formation, which is crucial in protein chemistry.
Chemical Biology: Employed in the synthesis of biologically active molecules and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of 2-Pyridinesulfenyl bromide, 3-nitro- involves its ability to act as an electrophile. It can react with nucleophiles such as amines and thiols, forming stable adducts. This reactivity is due to the presence of the electron-withdrawing nitro group, which enhances the electrophilic nature of the compound. The compound also facilitates disulfide bond formation by activating thiol groups, promoting thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Comparisons
The table below highlights key differences between 2-pyridinesulfenyl bromide, 3-nitro- and analogous compounds:
2.2 Reactivity and Electronic Effects
- Electrophilic Sulfur Reactivity : The sulfenyl bromide group (–S–Br) in the target compound is more electrophilic than the simple bromide substituent in 2-bromo-3-methylpyridine due to the electron-withdrawing nitro group at position 3. This enhances its utility in thiol-ene click chemistry or protein modification compared to less reactive aryl bromides .
- Nitro Group Limitations : Similar to 3-nitroaniline derivatives (), the nitro group in the target compound may hinder certain reactions, such as nucleophilic aromatic substitution, due to steric and electronic deactivation of the pyridine ring. This contrasts with electron-donating groups (e.g., methyl in 2-bromo-3-methylpyridine), which facilitate such reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
